Erythro-Hydroxy Bupropion Hydrochloride is a significant metabolite of the antidepressant bupropion, which is widely utilized for treating depression and aiding smoking cessation. As a member of the aminoketone class, bupropion functions primarily as a norepinephrine-dopamine reuptake inhibitor. Erythro-Hydroxy Bupropion is particularly notable for its pharmacological activity and stereoselective disposition, which can influence therapeutic outcomes.
Erythro-Hydroxy Bupropion Hydrochloride is derived from the metabolism of bupropion in the human body. Following administration, bupropion undergoes extensive metabolism, primarily in the liver, where it is converted into several active metabolites, including hydroxybupropion and erythro-hydrobupropion. These metabolites are detected in human plasma and have been studied for their potential pharmacological effects .
Chemically, Erythro-Hydroxy Bupropion Hydrochloride is classified as a secondary alcohol and falls under the category of phenethylamines. Its structural formula indicates that it contains a hydroxyl group attached to a carbon chain that includes a chlorophenyl moiety, characteristic of many psychoactive compounds.
The synthesis of Erythro-Hydroxy Bupropion typically involves the reduction of bupropion using various reducing agents. A common method includes using carbonyl reductases, which catalyze the conversion of bupropion to its hydroxy form. The process can also be achieved through chemical reduction techniques involving reagents such as lithium aluminum hydride or sodium borohydride .
In laboratory settings, the synthesis may be monitored using high-performance liquid chromatography coupled with mass spectrometry to ensure purity and yield of the desired metabolite. The stereochemical configuration is crucial, as different diastereomers can exhibit varying biological activities .
Erythro-Hydroxy Bupropion has a specific stereochemistry that distinguishes it from its threo counterpart. The molecular structure can be represented as follows:
The compound features a hydroxyl group (-OH) attached to a carbon chain that includes a tertiary amine and a chlorophenyl group.
The structural data indicates that Erythro-Hydroxy Bupropion exists in multiple stereoisomeric forms due to the presence of chiral centers in its structure, which can significantly affect its pharmacological properties .
Erythro-Hydroxy Bupropion participates in various biochemical reactions within the body. Its formation from bupropion involves reduction reactions facilitated by enzymes such as carbonyl reductases. Additionally, it may undergo further metabolic transformations to yield other metabolites .
The reaction pathways can be complex, involving multiple enzymatic steps and potential interactions with other metabolic substrates. Analytical methods such as liquid chromatography-tandem mass spectrometry are essential for tracking these reactions and understanding their kinetics .
Erythro-Hydroxy Bupropion acts primarily by inhibiting the reuptake of norepinephrine and dopamine in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission. This mechanism contributes to its antidepressant effects and may also play a role in reducing cravings associated with smoking cessation.
Pharmacokinetic studies indicate that Erythro-Hydroxy Bupropion exhibits significant activity at neurotransmitter receptors, influencing mood regulation and reward pathways in the brain .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly employed to characterize these properties further .
Erythro-Hydroxy Bupropion is primarily studied for its pharmacological effects related to mood disorders and smoking cessation therapies. Research has indicated its potential utility in enhancing therapeutic outcomes when used alongside bupropion or as part of combination therapies targeting monoamine reuptake inhibition.
Additionally, ongoing studies aim to explore its role in personalized medicine approaches for treating depression based on individual metabolic profiles .
Systematic Nomenclature and Identifierserythro-Hydroxy Bupropion HCl, systematically named as (1R,2S)- or (1S,2R)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride, is a minor active metabolite of the antidepressant bupropion. Its molecular formula is C₁₃H₂₀ClNO·HCl, with a molar mass of 241.76 g/mol for the free base and 278.22 g/mol for the hydrochloride salt. Key identifiers include:
Synonyms and Developmental CodesCommon aliases include BW 287, BW 17U, erythro-3-Chloro-N-tert-butyl-β-hydroxyamphetamine, and erythrohydrobupropion. It is also designated as a reference standard for the API Lumacaftor in analytical applications [1] [3].
Table 1: Chemical Identifiers for erythro-Hydroxy Bupropion HCl
Property | Value |
---|---|
Systematic Name | (1R,2S)/(1S,2R)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride |
Molecular Formula | C₁₃H₂₀ClNO·HCl |
Molar Mass (Base) | 241.76 g/mol |
CAS Number (HCl) | 80478-43-9 |
PubChem CID | 9813542 |
IUPAC Name | rel-(1R,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride |
Key Synonyms | BW 287, BW 17U, erythrohydrobupropion |
Reductive Metabolism of Bupropionerythro-Hydroxy Bupropion is biosynthesized via carbonyl reduction of bupropion's ketone group. This reaction is primarily mediated by 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) and aldo-keto reductases, with minor contributions from carbonyl reductases. The reduction generates two chiral centers, yielding erythro and threo diastereomers. Notably, 11β-HSD1 exclusively produces the threo isomer, indicating that erythro formation relies on other reductases [1] [10].
Laboratory SynthesisCommercial synthesis involves:
Diastereomeric Specificityerythro-Hydroxy Bupropion exists as a racemate comprising two enantiomers: (1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion. These differ from the threo diastereomer by the relative orientation of the β-hydroxy and α-methyl groups: erythro configurations adopt an anti relationship, whereas threo adopts a syn orientation [1] [4].
Analytical ChallengesSeparating erythro enantiomers requires chiral chromatography (e.g., Lux Cellulose-3 columns). Studies indicate distinct pharmacokinetics for each enantiomer, though pharmacological differences remain underexplored due to lack of pure standards [4] [7].
Metabolic StereoselectivityBupropion metabolism exhibits enantioselectivity:
Key Physicochemical Parameters
Stability Under Physiological Conditions
Degradation Pathways
Table 2: Metabolic Profile of erythro-Hydroxy Bupropion vs. Bupropion Metabolites
Metabolite | Primary Enzyme | Half-Life (h) | Relative Potency |
---|---|---|---|
erythro-Hydroxy Bupropion | Aldo-keto reductases | 33 | 20–50% of bupropion |
Hydroxybupropion | CYP2B6 | 20 | Similar to bupropion |
Threohydrobupropion | 11β-HSD1 | 37 | 20–50% of bupropion |
4′-OH-Hydrobupropion | CYP2B6/CYP2C19 | Not reported | Unknown |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1